Niobium(IV) oxide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Niobium(IV) oxide can be synthesized through several methods:

Reduction of Niobium Pentoxide: One common method involves reducing niobium pentoxide (Nb₂O₅) with hydrogen gas at temperatures ranging from 800 to 1350°C.

Reaction with Niobium Powder: Another method involves reacting niobium pentoxide with niobium powder at approximately 1100°C.

Industrial Production Methods: In industrial settings, niobium dioxide is often produced as an intermediate in the production of niobium metal. This process involves the hydrogen reduction of niobium pentoxide to form niobium dioxide, which is then reacted with magnesium vapor to produce niobium metal .

Análisis De Reacciones Químicas

Types of Reactions: Niobium(IV) oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Hydrogen Gas: Used in the reduction of niobium pentoxide to niobium dioxide.

Magnesium Vapor: Used in the reduction of niobium dioxide to niobium metal.

Major Products Formed:

Niobium Metal: Produced from the reduction of niobium dioxide with magnesium vapor.

Niobium Pentoxide: Formed from the oxidation of niobium dioxide.

Aplicaciones Científicas De Investigación

Catalytic Applications

Niobium(IV) oxide serves as an effective catalyst in several chemical reactions:

- Reducing Agent : NbO₂ is known for its ability to reduce carbon dioxide to carbon and sulfur dioxide to sulfur, which is significant in industrial processes for producing niobium metal from Nb₂O₅ .

- Catalysis in Organic Reactions : Research indicates that niobium oxides can enhance the catalytic activity in organic synthesis, particularly in oxidation and alkylation reactions .

Energy Storage and Electronics

This compound has also been explored for its potential in energy storage systems:

- Battery Technology : NbO₂ has been investigated as a cathode material for lithium-ion batteries due to its high conductivity and capacity retention. Studies have shown that niobium oxides can improve battery performance by enhancing charge-discharge cycles .

- Electrochromic Devices : The electrochromic properties of niobium oxides allow them to be used in smart windows and displays, where they can change color or opacity in response to an electric current .

Photocatalysis

Recent studies have highlighted the photocatalytic potential of this compound:

- Photocatalytic Properties : NbO₂ has been modified with other metal oxides (such as titanium dioxide) to enhance its photocatalytic efficiency for environmental applications, including the degradation of pollutants under UV light .

- Water Splitting : Research indicates that niobium oxides can play a role in photocatalytic water splitting, contributing to hydrogen production as a clean energy source .

Material Science Applications

The unique structural properties of this compound make it valuable in materials science:

- Nanomaterials : The synthesis of niobium oxide nanoparticles has gained attention for applications in sensors and drug delivery systems due to their high surface area-to-volume ratio and tunable properties .

- Ceramics and Glasses : NbO₂ is used as a precursor for producing high-performance ceramics and glass materials, benefiting from its thermal stability and chemical resistance .

Case Study 1: Niobium Oxide Nanoparticles Synthesis

A study conducted by Aalling-Frederiksen et al. focused on the synthesis of niobium oxide nanoparticles via solvothermal methods. The researchers utilized X-ray total scattering techniques to analyze the formation mechanisms of these nanoparticles, revealing insights into the influence of temperature and pressure on particle size and crystallinity. This work underscores the importance of controlled synthesis methods for tailoring nanomaterial properties for specific applications .

Case Study 2: Niobium Dioxide in Lithium-Ion Batteries

Research published on the use of niobium dioxide as a cathode material demonstrated significant improvements in battery performance metrics compared to traditional materials. The study highlighted the compound's ability to maintain structural integrity during cycling, leading to enhanced energy density and longevity of lithium-ion batteries .

Mecanismo De Acción

The mechanism by which niobium dioxide exerts its effects is primarily through its ability to undergo redox reactions. It can transition between different oxidation states, allowing it to act as both a reducing and oxidizing agent. This property is utilized in various catalytic processes and in the production of niobium metal .

Comparación Con Compuestos Similares

Niobium(IV) oxide can be compared with other niobium oxides, such as:

Niobium Monoxide (NbO): A metallic conductor with different electrical properties compared to the semiconducting niobium dioxide.

Niobium Pentoxide (Nb₂O₅): An insulating oxide with a higher oxidation state and different applications.

Uniqueness: this compound’s unique properties, such as its high melting point and powerful reducing capabilities, distinguish it from other niobium oxides. Its ability to transition between different oxidation states makes it particularly valuable in catalytic and industrial applications .

Actividad Biológica

Niobium(IV) oxide, primarily existing as niobium dioxide (NbO₂), has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of niobium oxides, summarizing key research findings, case studies, and experimental data.

Overview of Niobium Oxides

Niobium oxides, particularly NbO₂ and Nb₂O₅, are known for their unique properties that make them suitable for various applications in materials science and biomedicine. Their structure allows for interactions at the molecular level, leading to potential therapeutic effects.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of niobium oxide nanoparticles (Nb₂O₅ NPs). For instance, a study reported that Nb₂O₅ NPs significantly reduced biofilm formation by Staphylococcus aureus and Pseudomonas aeruginosa at a concentration of 400 µg/ml. The effectiveness was evaluated using the MTT assay, which indicated a notable reduction in bacterial viability .

Table 1: Antimicrobial Activity of Nb₂O₅ NPs

| Microorganism | Concentration (µg/ml) | Biofilm Reduction (%) |

|---|---|---|

| Staphylococcus aureus | 400 | Significant |

| Pseudomonas aeruginosa | 400 | Significant |

| Escherichia coli | 400 | Moderate |

Anticancer Activity

The anticancer potential of niobium oxides has also been explored. In vitro studies assessed the effects of Nb₂O₅ NPs on various cancer cell lines, including L20B (a mouse fibroblast cell line) and MCF7 (a human breast cancer cell line). The results showed a growth inhibition of 60% for L20B cells and 33.9% for MCF7 cells at a concentration of 50 µg/ml . This suggests that niobium oxides may serve as effective agents in cancer therapy.

Table 2: Anticancer Activity of Nb₂O₅ NPs

| Cell Line | Concentration (µg/ml) | Growth Inhibition (%) |

|---|---|---|

| L20B | 50 | 60 |

| MCF7 | 50 | 33.9 |

The mechanisms underlying the biological activities of niobium oxides involve several pathways:

- Reactive Oxygen Species (ROS) Generation : NbO₂ can induce oxidative stress in microbial and cancer cells, leading to cell death.

- Interaction with Cellular Components : Niobium ions may form complexes with cellular macromolecules, disrupting normal cellular functions.

- Biofilm Disruption : The ability of Nb₂O₅ NPs to disrupt biofilms enhances their effectiveness against bacterial infections .

Case Studies

- Anti-HBV Activity : A study focused on a polyoxometalate containing niobium demonstrated its ability to inhibit hepatitis B virus (HBV) replication and antigen secretion in HepG2.2.15 cells. This compound showed promise as a candidate for further clinical investigation due to its dose-dependent efficacy against HBV .

- Electrocatalytic Properties : Research on niobium oxide nanorods has highlighted their electrocatalytic activity, particularly in oxygen reduction reactions (ORR). This property may contribute to their biological activity by enhancing cellular respiration processes .

Propiedades

IUPAC Name |

dioxoniobium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Nb.2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLAMWCKUFHSAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

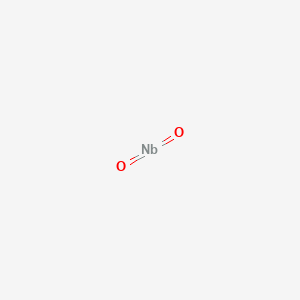

Canonical SMILES |

O=[Nb]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NbO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893180 | |

| Record name | Niobium oxide (NbO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.905 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black powder; [Sigma-Aldrich MSDS] | |

| Record name | Niobium dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21252 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12034-59-2 | |

| Record name | Niobium oxide (NbO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12034-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niobium oxide (NbO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012034592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niobium oxide (NbO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Niobium oxide (NbO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Niobium dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.